basic properties of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
basic properties of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
An In-depth Technical Guide to the Core Properties of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid
Introduction
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-COOH) is a conformationally constrained, non-proteinogenic amino acid. It belongs to the class of tetrahydroisoquinolines (THIQs), a structural motif frequently found in alkaloids and pharmacologically active compounds.[1] The rigid bicyclic structure of the THIQ scaffold, combined with the versatile chemical handles of a secondary amine and a carboxylic acid, makes it a valuable building block in medicinal chemistry and drug discovery. By incorporating this scaffold, researchers can introduce specific conformational biases into peptide mimetics and other small molecules, potentially enhancing binding affinity, selectivity, and metabolic stability.[2] This guide provides a detailed overview of its fundamental properties, synthesis, and applications for professionals in drug development and chemical research.
Caption: Chemical Structure of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid.
Part 1: Physicochemical and Spectroscopic Properties
The core physical and chemical identifiers for THIQ-4-COOH are summarized below. This data is essential for compound registration, characterization, and computational modeling.
Data Summary Table
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | [3] |
| CAS Number | 116140-19-3 | [3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| Canonical SMILES | C1C(C2=CC=CC=C2CN1)C(=O)O | [3] |
| InChI Key | UZNKRPSOIPMUBF-UHFFFAOYSA-N | [3] |
Expected Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm range), a singlet or broad singlet for the N-H proton (variable shift), and characteristic multiplets for the aliphatic protons at positions C1, C3, and C4. The methine proton at C4, being adjacent to the carboxylic acid, would likely appear as a triplet or doublet of doublets in the δ 3.5-4.5 ppm region.
-
¹³C NMR: The carbon spectrum would feature signals for the aromatic carbons (δ 120-140 ppm), a signal for the carbonyl carbon of the carboxylic acid (δ >170 ppm), and signals for the three aliphatic carbons (C1, C3, C4) in the upfield region (δ 25-60 ppm).
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (approx. 1700-1725 cm⁻¹), N-H stretching (approx. 3300-3500 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and aliphatic C-H stretching (<3000 cm⁻¹).
-
Mass Spectrometry: The nominal mass would correspond to a molecular ion peak [M]⁺ at m/z = 177.
Part 2: Synthesis of the Tetrahydroisoquinoline Core
The construction of the tetrahydroisoquinoline scaffold is a cornerstone of synthetic organic chemistry. The two most prominent and historically significant methods are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] The choice between these routes depends on the desired substitution pattern and the availability of starting materials.
The Pictet-Spengler Reaction
This is arguably the most direct and widely used method for synthesizing THIQs.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[5][6][7]
Causality and Experimental Logic: The reaction's success hinges on the generation of an electrophilic iminium ion intermediate. The β-arylethylamine's nucleophilic nitrogen attacks the carbonyl compound, forming a Schiff base (or imine). In the presence of a protic or Lewis acid, this imine is protonated to form a highly reactive iminium ion.[4] The electron-rich aromatic ring then acts as an internal nucleophile, attacking the iminium carbon to forge the new C-C bond and create the heterocyclic ring. A final deprotonation step restores aromaticity.[7] This pathway is highly efficient, especially when the aromatic ring is activated with electron-donating groups.[4]
Experimental Protocol (General):
-
Reactant Dissolution: Dissolve the chosen β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂).
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq).
-
Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid (TFA), HCl, or a Lewis acid) and heat the reaction mixture to reflux (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction, quench with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.
-
Purification: Purify the crude product via column chromatography on silica gel.
Caption: Workflow of the Pictet-Spengler Reaction.
The Bischler-Napieralski Reaction
This method provides an alternative route, starting from a β-arylethylamide. It proceeds through a cyclodehydration reaction using a strong dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[8][9]
Causality and Experimental Logic: The reaction is initiated by the interaction of the amide oxygen with a dehydrating agent (e.g., POCl₃, P₂O₅), making it a good leaving group.[10] This facilitates the formation of a highly electrophilic nitrilium ion intermediate.[8] The subsequent intramolecular cyclization onto the aromatic ring is similar to the Pictet-Spengler reaction. However, the initial product is a 3,4-dihydroisoquinoline (an imine), not the fully saturated tetrahydroisoquinoline.[1] A separate reduction step (e.g., using sodium borohydride, NaBH₄) is required to obtain the final THIQ product. This two-step sequence offers different strategic possibilities for substitution patterns.[1]
Experimental Protocol (General):
-
Cyclodehydration: Reflux the β-arylethylamide (1.0 eq) in a solvent like toluene or acetonitrile with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10]
-
Monitoring: Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC or GC-MS.
-
Work-up (Step 1): After cooling, carefully quench the reaction mixture (e.g., with ice) and basify to isolate the intermediate.
-
Reduction: Dissolve the crude dihydroisoquinoline in a protic solvent (e.g., methanol) and add a reducing agent like NaBH₄ portion-wise at 0 °C.
-
Work-up (Step 2): After the reduction is complete, remove the solvent, add water, and extract the final product.
-
Purification: Purify the crude THIQ via column chromatography.
Caption: Workflow of the Bischler-Napieralski Reaction.
Part 3: Reactivity and Applications in Drug Development
The utility of THIQ-4-COOH in drug discovery stems from its dual character as both a rigid scaffold and a functionalized amino acid.
Chemical Reactivity
-
N-Acylation/Alkylation: The secondary amine at the N2 position is a key site for modification, readily undergoing acylation, sulfonylation, or reductive amination to introduce diverse substituents. This is a common strategy for modulating the pharmacological profile of THIQ-based compounds.
-
Carboxylic Acid Derivatization: The C4-carboxylic acid can be converted into esters, amides, or other functional groups. This allows for the molecule to be coupled to other fragments, peptides, or linkers, making it a versatile building block.[11][12]
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions with the heterocyclic portion.
Applications as a Privileged Scaffold
The THIQ core is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a wide range of biological targets.[2] Derivatives of THIQ-carboxylic acids are integral to numerous therapeutic agents.
-
Enzyme Inhibitors: The constrained phenylalanine-like structure of THIQ-carboxylic acids makes them ideal for designing enzyme inhibitors. A notable example is Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, which incorporates the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold.[2][13] The rigid structure helps to lock the molecule into a bioactive conformation, improving binding to the enzyme's active site.
-
Neurological and CNS-Active Agents: The THIQ skeleton is a common feature in molecules targeting central nervous system (CNS) receptors. It serves as a building block for compounds with potential applications in treating depression, anxiety, and other neurological disorders.[11]
-
Anticancer Agents: Recent research has explored THIQ-3-carboxylic acid derivatives as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[14] By mimicking a peptide structure, these molecules can disrupt protein-protein interactions that are critical for cancer cell survival, thereby inducing apoptosis.[14]
Conclusion
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid is a structurally elegant and synthetically accessible molecule with significant potential for drug discovery. Its well-defined three-dimensional structure provides a rigid framework for presenting pharmacophoric elements, while its functional groups offer numerous avenues for chemical modification. Understanding its core properties, synthetic routes, and chemical reactivity empowers researchers to leverage this valuable scaffold in the design and development of novel therapeutics.
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Pizzuti, L., et al. (2016). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry, 81(20), 9602-9614. Retrieved from [Link]
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